2-((2,4-dichlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylpropyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-12(2)10-22-16-6-4-3-5-15(16)21-18(22)11-23-17-8-7-13(19)9-14(17)20/h3-9,12H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJCILQTYPGSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-dichlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the 2,4-Dichlorophenoxy Group: The 2,4-dichlorophenoxy group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorophenol and a suitable leaving group, such as a halide, on the benzimidazole core.
Attachment of the Isobutyl Group: The isobutyl group can be introduced through an alkylation reaction using isobutyl bromide or chloride in the presence of a base, such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-dichlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-((2,4-dichlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((2,4-dichlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with DNA: Intercalating into DNA and disrupting its function.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazole: Lacks the isobutyl group but retains the 2,4-dichlorophenoxy group.
1-isobutyl-1H-benzo[d]imidazole: Lacks the 2,4-dichlorophenoxy group but retains the isobutyl group.
2-((2,4-dichlorophenoxy)methyl)-1H-imidazole: Contains the 2,4-dichlorophenoxy group but has an imidazole core instead of benzimidazole.
Uniqueness
2-((2,4-dichlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole is unique due to the combination of the 2,4-dichlorophenoxy group and the isobutyl group attached to the benzimidazole core. This unique structure may contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
The compound 2-((2,4-dichlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article details the biological activity of this specific compound, exploring its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzimidazole core substituted with a dichlorophenoxy group and an isobutyl moiety, which may influence its biological activity.
The biological activity of benzimidazole derivatives often involves interactions with various biological targets:
- Antibacterial Activity : Many imidazole derivatives exhibit potent antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting essential enzymes. The presence of the dichlorophenoxy group may enhance its lipophilicity and cellular uptake, increasing its efficacy against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Similar to its antibacterial effects, the compound may interfere with fungal cell membrane integrity or metabolic pathways essential for fungal survival.
- Anticancer Potential : Some studies suggest that benzimidazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival.
Antibacterial Efficacy
A recent study evaluated the antibacterial activity of various benzimidazole derivatives against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be promising:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Antifungal Activity
In a comparative study on antifungal agents, the compound demonstrated moderate activity against common fungal pathogens:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 64 |
| Aspergillus niger | 128 |
Case Study 1: Antimicrobial Resistance
A case study published in EurekaSelect highlighted the effectiveness of imidazole derivatives in combating drug-resistant infections. The study reported that compounds similar to this compound showed enhanced activity against resistant strains of Staphylococcus aureus (MRSA) and Escherichia coli, suggesting potential for development into new therapeutic agents for resistant infections .
Case Study 2: Cytotoxicity Evaluation
In vitro cytotoxicity assays conducted on HepG2 liver cancer cells revealed that the compound exhibited low cytotoxic effects at concentrations up to 100 µM. This suggests a favorable safety profile for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-((2,4-dichlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole, and how can their efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 2-chloromethylbenzimidazole derivatives with 2,4-dichlorophenol under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), catalyst choice (e.g., Pd for cross-coupling), and temperature (60–100°C) to improve yields (reported 65–85% in related syntheses) . Purification via flash chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity, validated by HPLC .
Q. What spectroscopic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the imidazole proton (δ 7.8–8.2 ppm) and dichlorophenoxy methylene (δ 4.5–5.0 ppm) .
- FT-IR : Confirm C-Cl stretches (750–800 cm⁻¹) and imidazole ring vibrations (1600–1650 cm⁻¹) .
- Elemental Analysis : Match calculated vs. experimental C, H, N values (e.g., C: 58.2%, H: 4.5%, N: 7.1%) to verify stoichiometry .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antifungal activity?
- Methodological Answer : Use broth microdilution assays (CLSI guidelines) against Candida albicans and Aspergillus fumigatus. Prepare serial dilutions (0.5–128 µg/mL) in RPMI-1640 medium, incubate at 35°C for 48h, and measure MIC (minimum inhibitory concentration) via optical density (OD₆₀₀) . Include fluconazole as a positive control.
Advanced Research Questions
Q. How does the introduction of different aryl groups at the phenoxy position influence biological activity?
- Methodological Answer : SAR studies show that electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antifungal potency by improving target binding (e.g., CYP51 inhibition). Compare analogues with 2,4-dichloro vs. 4-fluorophenoxy groups via molecular docking (AutoDock Vina) and free-energy calculations (MM-GBSA). For example, 2,4-dichloro substitution improves binding affinity (ΔG = -9.2 kcal/mol) due to hydrophobic interactions with fungal lanosterol demethylase .
Q. What computational approaches are recommended to study this compound’s binding interactions with biological targets?
- Methodological Answer :
- Docking : Use Schrödinger Suite or AutoDock to model interactions with fungal CYP51. The dichlorophenyl group aligns with the heme-binding pocket, while the imidazole coordinates the iron atom .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>80%) .
Q. How can late-stage functionalization strategies modify the imidazole core for enhanced pharmacokinetics?
- Methodological Answer : Introduce polar groups (e.g., -OH, -COOH) via Pd-catalyzed C-H activation or photoredox coupling to improve solubility. For example, replacing the isobutyl group with a polyethylene glycol (PEG) chain increases aqueous solubility (logP reduction from 3.8 to 2.1) without compromising activity . Validate metabolic stability using liver microsome assays (e.g., t₁/₂ > 60 min in human microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
